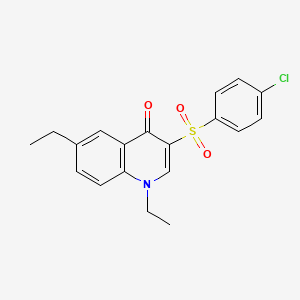![molecular formula C25H23N3O4S2 B2933688 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 325977-98-8](/img/structure/B2933688.png)
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a benzamide derivative, which contains a benzo[d]thiazol-2-yl group, a 4-hydroxyphenyl group, and a piperidin-1-ylsulfonyl group . Benzamides are a class of compounds containing a benzoyl group, C6H5C(=O)-, attached to an amide group, -NH2. They have a wide range of applications in the field of medicine and pharmacology .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide core, with the benzo[d]thiazol-2-yl, 4-hydroxyphenyl, and piperidin-1-ylsulfonyl groups attached . The exact structure would depend on the positions of these groups on the benzamide ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. For example, the amide group could undergo hydrolysis, and the benzo[d]thiazol-2-yl group might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Metabolism and Disposition
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide, a novel orexin 1 and 2 receptor antagonist, was studied for its metabolism and disposition in humans. The study explored the compound's elimination pathways, indicating primary excretion via feces and identifying unique metabolites, including an unusual hemiaminal metabolite. This research is crucial for understanding the metabolic processing of this compound in the human body (Renzulli et al., 2011).
Antimicrobial Properties
Several studies have focused on the antimicrobial properties of benzamide derivatives, including compounds structurally similar to this compound. These compounds have shown potential in fighting bacterial and fungal infections, highlighting their significance in the development of new antimicrobial agents (Patel & Agravat, 2007; Bikobo et al., 2017; Anuse et al., 2019).
Anti-Fatigue Effects
The anti-fatigue effects of certain benzamide derivatives have been investigated, showing enhanced endurance in weight-loaded swimming mice. This suggests potential applications in combating fatigue-related conditions (Wu et al., 2014).
Antipsychotic Potential
Research has explored the antipsychotic potential of heterocyclic carboxamides, similar in structure to this compound. These studies are crucial for understanding how such compounds can be used in the treatment of psychiatric disorders (Norman et al., 1996).
Anti-acetylcholinesterase Activity
Compounds structurally related to this compound have shown significant anti-acetylcholinesterase activity, suggesting potential applications in the treatment of diseases like Alzheimer's (Sugimoto et al., 1990).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c29-22-13-10-18(16-20(22)25-27-21-6-2-3-7-23(21)33-25)26-24(30)17-8-11-19(12-9-17)34(31,32)28-14-4-1-5-15-28/h2-3,6-13,16,29H,1,4-5,14-15H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLSJZPOUCPWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2933606.png)
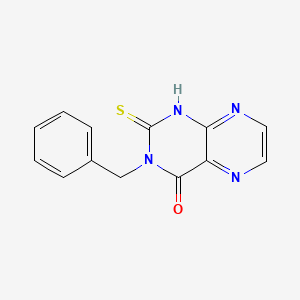
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2933608.png)

![1-(2-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2933611.png)
![2-cyclopentyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2933612.png)
![Methyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2933615.png)
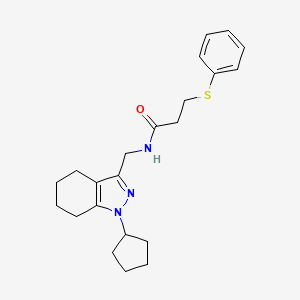
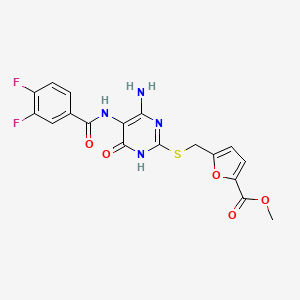
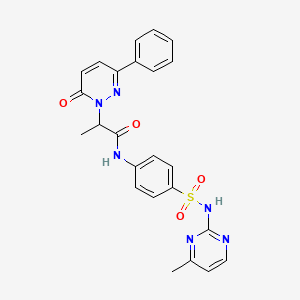

![ethyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl]acetyl}amino)benzoate](/img/structure/B2933624.png)
![3-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2933626.png)
